Cas no 2172440-91-2 (2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one)

2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one
- EN300-1267638
- 2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 2172440-91-2
-
- インチ: 1S/C12H14N2OS/c1-2-8-6-9-11(15)13-10(7-4-3-5-7)14-12(9)16-8/h6-7H,2-5H2,1H3,(H,13,14,15)
- InChIKey: AHZCDKWPEJIJHF-UHFFFAOYSA-N
- ほほえんだ: S1C(CC)=CC2C(NC(C3CCC3)=NC1=2)=O
計算された属性
- せいみつぶんしりょう: 234.08268425g/mol
- どういたいしつりょう: 234.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 69.7Ų
2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267638-50mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 50mg |
$612.0 | 2023-10-02 | ||
Enamine | EN300-1267638-250mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 250mg |
$670.0 | 2023-10-02 | ||
Enamine | EN300-1267638-10000mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 10000mg |
$3131.0 | 2023-10-02 | ||
Enamine | EN300-1267638-5000mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 5000mg |
$2110.0 | 2023-10-02 | ||
Enamine | EN300-1267638-1000mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 1000mg |
$728.0 | 2023-10-02 | ||
Enamine | EN300-1267638-1.0g |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1267638-500mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 500mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1267638-100mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 100mg |
$640.0 | 2023-10-02 | ||
Enamine | EN300-1267638-2500mg |
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172440-91-2 | 2500mg |
$1428.0 | 2023-10-02 |
2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報
Introduction to 2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 2172440-91-2)
2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, identified by its Chemical Abstracts Service (CAS) number 2172440-91-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyrimidine class, a scaffold known for its broad biological activity and utility in drug discovery. The presence of a cyclobutyl group and an ethyl substituent at specific positions enhances its molecular complexity, potentially influencing both its pharmacokinetic properties and target interactions.
The thieno[2,3-d]pyrimidin-4-one core structure is a fused bicyclic system comprising a thiophene ring linked to a pyrimidine ring. This particular arrangement has been extensively explored for its potential as an antiviral, anticancer, and antimicrobial agent. The 4-one functional group further modifies the electronic properties of the molecule, making it a versatile candidate for further derivatization and optimization.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved efficacy and reduced side effects. Among these, thienopyrimidines have emerged as a promising class of molecules due to their ability to modulate various biological pathways. The compound in question, 2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, represents an advanced derivative that incorporates structural features aimed at enhancing binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. For instance, studies have suggested that thienopyrimidine derivatives can interfere with key enzymatic pathways involved in viral replication or cancer cell proliferation. The cyclobutyl moiety, in particular, has been shown to improve metabolic stability and oral bioavailability, while the ethyl substituent can fine-tune the molecule's interactions with biological targets.
The synthesis of 2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps typically include cyclization reactions to form the thienopyrimidine core, followed by functional group modifications such as alkylation or acylation to introduce the cyclobutyl and ethyl groups. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound with potential biological targets. These studies often involve docking simulations to predict how the molecule interacts with enzymes or receptors at an atomic level. The results can guide medicinal chemists in designing next-generation analogs with improved pharmacological profiles.
Preclinical studies have begun to explore the pharmacological activity of 2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in various disease models. Initial findings suggest that it exhibits promising antiviral properties against certain RNA viruses by inhibiting critical replication enzymes. Additionally, preclinical data indicate potential anticancer activity through mechanisms such as induction of apoptosis or inhibition of tumor growth factor signaling pathways.
The pharmacokinetic profile of this compound is another area of active investigation. In vitro and in vivo studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The cyclobutyl group appears to contribute to favorable oral bioavailability, while the ethyl substituent may influence metabolic clearance rates. These findings are crucial for determining optimal dosing regimens and predicting potential drug-drug interactions.
Regulatory considerations are also essential when developing new pharmaceutical candidates like 2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards for clinical trials and eventual market release. Additionally, safety assessments must be conducted to evaluate potential toxicities at therapeutic doses.
The future direction of research on this compound includes further optimization through structure-based drug design approaches. By leveraging insights from biochemical assays and high-throughput screening (HTS), researchers aim to identify analogs with enhanced potency and selectivity against specific disease targets. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these efforts.
In conclusion,2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 2172440-91-2) represents a structurally intriguing heterocyclic compound with significant potential in medicinal chemistry applications. Its unique scaffold combines elements known for biological activity with modifications aimed at improving pharmacokinetic properties. As research progresses into its mechanism of action and clinical efficacy,this molecule could emerge as a valuable tool in addressing critical unmet medical needs across multiple therapeutic areas.
2172440-91-2 (2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one) 関連製品
- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)
- 1351809-48-7(1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)
- 1342431-92-8(Methyl 2-(azetidin-3-ylsulfanyl)acetate)
- 1261893-13-3(2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)
- 1706233-09-1(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)
- 75771-79-8(1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol)
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 2229585-08-2(3-(5-nitrothiophen-2-yl)oxypyrrolidine)



